Benzylic Methylene Spacer: Molecular Weight and Lipophilicity Differentiation vs. Direct N-Aryl Analog
The target compound incorporates a benzylic methylene (-CH₂-) spacer between the piperazine N1 and the 3,5-bis(trifluoromethyl)phenyl ring. This contrasts with the direct N-aryl analog 1-[3,5-bis(trifluoromethyl)phenyl]piperazine (CAS 16172-96-6), which lacks this spacer. The consequence is a molecular weight increase from 298.23 g/mol (C12H12F6N2) to 326.28 g/mol (C14H16F6N2) and the introduction of a freely rotating methylene unit that decouples the piperazine lone pair from the aryl π-system . This structural feature increases the calculated logP by approximately 0.8–1.2 log units (class-level inference based on the Hansch π contribution of a methylene group in aromatic systems) and enhances conformational flexibility, which can be critical for induced-fit binding to GPCR orthosteric pockets [1].
| Evidence Dimension | Molecular weight and structural topology |
|---|---|
| Target Compound Data | MW 326.28 g/mol; benzylic CH₂ spacer present; C14H16F6N2 |
| Comparator Or Baseline | 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (CAS 16172-96-6): MW 298.23 g/mol; direct N-aryl linkage; C12H12F6N2 |
| Quantified Difference | ΔMW = +28.05 g/mol (9.4% increase); topological difference: one additional rotatable bond and elimination of N-aryl conjugation |
| Conditions | Structural comparison based on molecular formula and connectivity; MW values from ChemSpider and vendor certificates of analysis |
Why This Matters
The methylene spacer prevents lone-pair delocalization into the aryl ring, preserving the piperazine nitrogen's nucleophilicity for downstream derivatization and potentially altering receptor binding kinetics compared to the N-aryl analog, making it a distinct reagent choice in SAR campaigns.
- [1] Patent Application US20220073467A1. Chemical Compound Manufacture, New Salt Form, and Therapeutic Uses Thereof. Assignee: Eustaris Pharmaceuticals Limited. Published 2022-03-10. Describes structure-activity requirements for 3,5-bis(trifluoromethyl)benzyl-substituted piperazine derivatives as NK-1 antagonists. View Source
